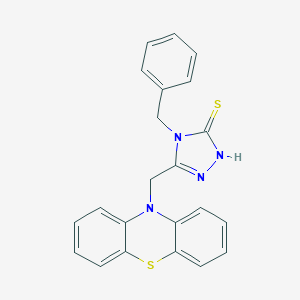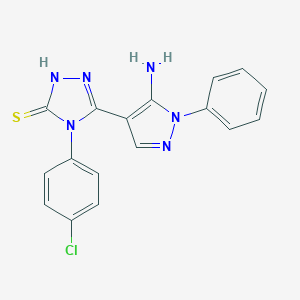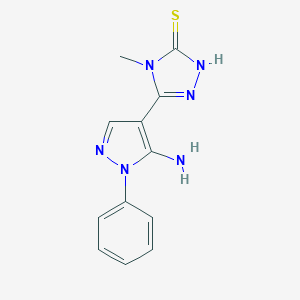
3-Phenyl-2-propyl-1-isoindolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-propyl-1-isoindolinethione (PIT) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PIT is a thione derivative of isoindoline and has been found to exhibit diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood. However, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of reactive oxygen species (ROS) and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biochemical and physiological effects. It has been reported to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and improve mitochondrial function. 3-Phenyl-2-propyl-1-isoindolinethione has also been shown to reduce inflammation, apoptosis, and cell proliferation. In addition, it has been reported to improve cognitive function and reduce cardiovascular damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. 3-Phenyl-2-propyl-1-isoindolinethione is also stable under various conditions and can be stored for extended periods. However, 3-Phenyl-2-propyl-1-isoindolinethione has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. 3-Phenyl-2-propyl-1-isoindolinethione also has limited bioavailability and requires high doses for its therapeutic effects.
Orientations Futures
There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
In conclusion, 3-Phenyl-2-propyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. 3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. Although the mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of ROS and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, such as its limited bioavailability and insolubility in water. There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione, including its potential use in the treatment of neurodegenerative and cardiovascular diseases and the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives.
Méthodes De Synthèse
3-Phenyl-2-propyl-1-isoindolinethione can be synthesized by reacting 2-propylaniline with carbon disulfide and sodium hydroxide. The reaction yields 3-phenyl-2-propyl-1-isoindolinethione as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Phenyl-2-propyl-1-isoindolinethione has been studied for its potential use in various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H17NS |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-phenyl-2-propyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
Clé InChI |
LWKZVAJQVNSTMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
SMILES canonique |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Solubilité |
8.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

